molecular formula C8H9IN2O B1655154 2-Amino-5-iodo-N-methylbenzamide CAS No. 32615-70-6

2-Amino-5-iodo-N-methylbenzamide

Cat. No.: B1655154
CAS No.: 32615-70-6
M. Wt: 276.07 g/mol
InChI Key: YRFVVYVUPKVCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodo-N-methylbenzamide (C₈H₉IN₂O) is a halogenated benzamide derivative characterized by an iodine substituent at the 5-position of the benzene ring, an amino group at the 2-position, and an N-methylamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as a precursor for synthesizing bioactive molecules.

Properties

CAS No.

32615-70-6

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

2-amino-5-iodo-N-methylbenzamide

InChI

InChI=1S/C8H9IN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

YRFVVYVUPKVCJN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=CC(=C1)I)N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Iodo vs. Bromo, Nitro, and Methoxy Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Applications/Properties
2-Amino-5-iodo-N-methylbenzamide I (5), NH₂ (2), N-Me C₈H₉IN₂O 276.08 Radiolabeling, kinase inhibition
2-Amino-5-bromo-N-cyclohexylbenzamide Br (5), NH₂ (2), Cyclohexyl C₁₃H₁₇BrN₂O 315.20 Anticancer screening
2-Methylamino-5-nitrobenzoic acid NO₂ (5), NHMe (2) C₈H₈N₂O₄ 196.16 Precursor for benzodiazepine synthesis
5-Amino-2-methoxy-N,N-dimethylbenzamide OMe (2), NH₂ (5), N-Me₂ C₁₀H₁₄N₂O₂ 194.23 Biochemical reagent
2-Chloro-5-iodo-N-(2-methylphenyl)benzamide Cl (2), I (5), N-(2-MePh) C₁₄H₁₁ClINO 371.60 Structural analog for SAR studies
Key Observations:
  • Halogen Influence: The iodine atom in this compound provides higher molecular weight and polarizability compared to bromo analogs (e.g., 315.20 g/mol for bromo vs. 276.08 g/mol for iodo).
  • Pharmacological Relevance: Nitro-substituted analogs (e.g., 2-methylamino-5-nitrobenzoic acid) are prioritized for anti-HIV and anticancer applications due to nitro group redox activity, whereas iodo derivatives are more suited for imaging and targeted therapies .
Table 2: Reaction Conditions for Selected Derivatives
Compound Key Reagents/Conditions Yield (%) Reference
2-Amino-5-bromo-N-cyclohexylbenzamide EDC, HOBt, DIPEA, THF, RT, 12h 60–75
N-Methylanthranilic acid derivatives Na₂S₂O₅, DMF, hydrazine hydrate, reflux 70–85
2-Chloro-5-iodo-N-methylbenzamide Pd-catalyzed iodination, methylamine coupling 50–65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.